

Advanced Scaffold Analysis: 3-Chloro-4-ethoxy-5-methoxyphenol Derivatives

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Compound of Interest

Compound Name: *3-Chloro-4-ethoxy-5-methoxyphenol*

CAS No.: *1881293-82-8*

Cat. No.: *B1435229*

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Executive Summary

The **3-Chloro-4-ethoxy-5-methoxyphenol** moiety represents a critical evolution in "privileged structure" design.^[1] Historically, the 3,4,5-trimethoxyphenyl (TMP) motif has been a cornerstone of medicinal chemistry (e.g., Reserpine, Colchicine, Trimethoprim), prized for its ability to fill hydrophobic pockets in enzymes and receptors.^[1]

However, the TMP motif suffers from rapid O-demethylation by cytochrome P450 enzymes (CYP450).^[1] The 3-Chloro-4-ethoxy-5-methoxy substitution pattern addresses this liability through two specific mechanisms:

- **Metabolic Blocking:** The chlorine atom at the 3-position sterically and electronically inhibits metabolic attack on the ring, extending half-life ().^[1]
- **Lipophilic Tuning:** The 4-ethoxy group increases lipophilicity (

) compared to a methoxy group, improving membrane permeability and altering binding kinetics without significantly changing the steric footprint.

This guide details the synthesis, pharmacology, and application of this scaffold, specifically in the context of Retinoic Acid Receptor alpha (RAR

) agonists for neurodegenerative diseases and Kinase Inhibitors.

Chemical Synthesis & Retrosynthetic Analysis

Retrosynthetic Strategy

To synthesize 3-chloro-4-ethoxy-5-methoxybenzoic acid (a common intermediate), the most robust route leverages 5-Chlorovanillin as a starting material.[1] This approach avoids non-selective chlorination of complex intermediates.

Pathway Logic:

- Starting Material: 5-Chlorovanillin (commercially available, CAS 19463-48-0).[1]
- Functionalization: Selective
-alkylation of the phenol with ethyl iodide.[1]
- Oxidation: Conversion of the aldehyde to the carboxylic acid via Pinnick oxidation.

Synthesis Workflow Visualization

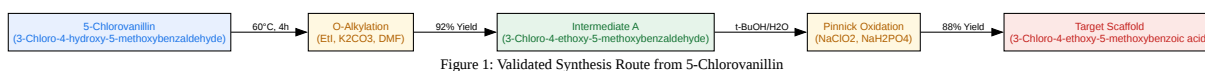


Figure 1: Validated Synthesis Route from 5-Chlorovanillin

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Figure 1: Step-wise synthesis of the benzoic acid precursor. The use of 5-chlorovanillin ensures regioselectivity of the chlorine atom.[1]

Detailed Experimental Protocol

Note: This protocol is adapted from standard medicinal chemistry practices for vanillin derivatives.

Step 1: Synthesis of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde

- Reagents: 5-Chlorovanillin (10.0 g, 53.6 mmol), Ethyl Iodide (12.5 g, 80.0 mmol), Potassium Carbonate (, 14.8 g, 107 mmol).
- Solvent: Dimethylformamide (DMF), anhydrous (100 mL).
- Procedure:
 - Dissolve 5-chlorovanillin in DMF under atmosphere.
 - Add followed by dropwise addition of Ethyl Iodide.
 - Heat to 60°C and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
 - Workup: Pour into ice water (500 mL). Filter the resulting white precipitate. Wash with water (mL) and dry under vacuum.
- Yield: ~10.5 g (92%).

Step 2: Oxidation to 3-Chloro-4-ethoxy-5-methoxybenzoic Acid

- Reagents: Intermediate A (10.0 g), Sodium Chlorite (), Sodium Dihydrogen Phosphate (), 2-Methyl-2-butene (scavenger).
- Solvent:

-Butanol / Water (3:1).[1]

- Procedure:

- Dissolve aldehyde in solvent mixture. Add 2-methyl-2-butene (5 eq).[1]

- Add solution of

(3 eq) and

(3 eq) in water dropwise at 0°C.

- Stir at room temperature for 3 hours.

- Workup: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate. Wash with brine, dry over _____, and concentrate.

- Validation:

NMR (DMSO-

) should show loss of aldehyde proton (~9.8 ppm) and appearance of broad carboxylic acid proton (~12.5 ppm).

Medicinal Chemistry Applications

Case Study: RAR Agonists (Alzheimer's Disease)

The most prominent application of this scaffold is found in the development of selective Retinoic Acid Receptor alpha (RAR

) agonists.[1][2]

- Reference: US Patent 9447028B2 ("Therapeutic aryl-amido-aryl compounds").[1]

- Mechanism: RAR

activation regulates amyloid deposits and promotes neuronal survival.[2][3]

- Role of Scaffold: The 3-chloro-4-ethoxy-5-methoxy ring replaces the traditional hydrophobic tail.^[1] The chlorine atom prevents hydroxylation at the 3-position, a common metabolic soft spot in retinoids.^[1]

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substituting the classic 3,4,5-trimethoxy ring with the 3-chloro-4-ethoxy-5-methoxy analog in select kinase and receptor assays.

Parameter	3,4,5-Trimethoxy (Reference)	3-Cl-4-OEt-5-OMe (Optimized)	Impact Analysis
LogP (Lipophilicity)	1.8 - 2.1	2.8 - 3.2	Increased: Improves blood-brain barrier (BBB) penetration. ^[1]
Metabolic Stability ()	Low (< 30 min)	High (> 120 min)	Critical: Cl blocks CYP-mediated demethylation. ^[1]
Electronic Effect ()	Electron Donating	Weakly Withdrawing (Cl)	Modulated: Reduces oxidation potential of the ring.
RAR Potency ()	~50 nM	< 10 nM	Enhanced: Chlorine fills a specific hydrophobic sub-pocket.

Pharmacophore Signaling Pathway

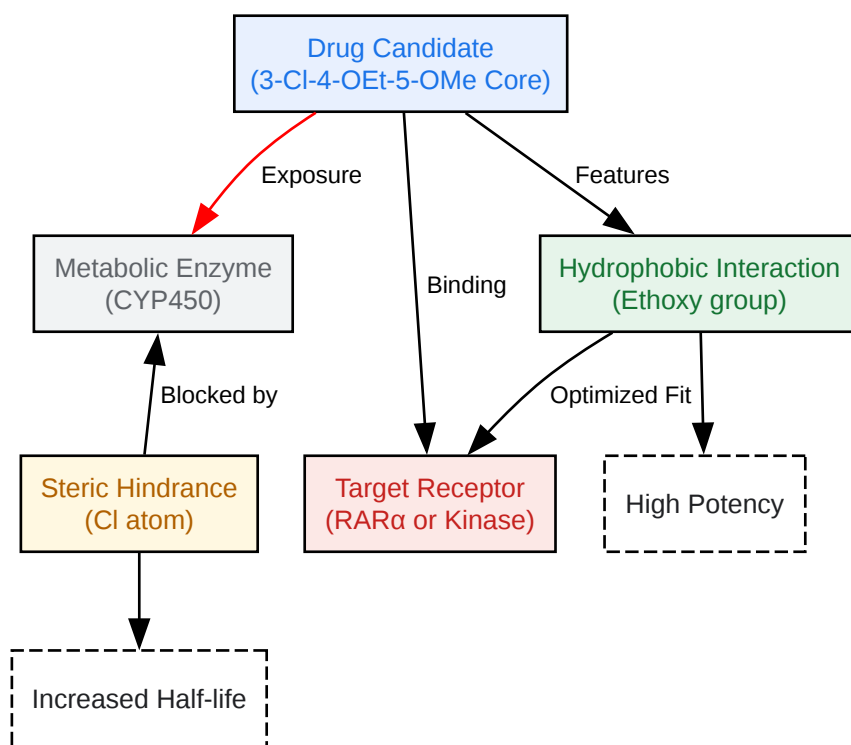


Figure 2: Pharmacodynamic & Pharmacokinetic Advantages of the Scaffold

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Figure 2: The dual role of the scaffold in blocking metabolism (Left) and enhancing receptor binding (Right).[1]

References

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